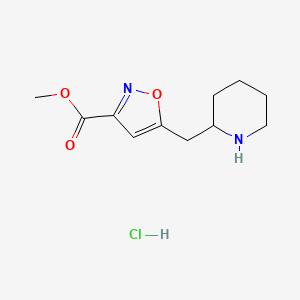

![molecular formula C9H14N2OS B2530974 Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS No. 1249342-93-5](/img/structure/B2530974.png)

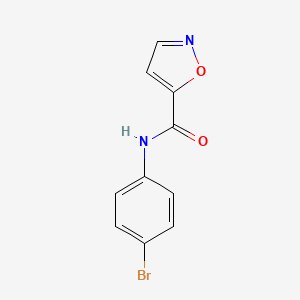

Piperidine, 4-[(2-thiazolyloxy)methyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine leads to the formation of a substituted piperidine through intramolecular cyclization, as described in the synthesis of piperidine homoazasugars . Another example is the three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a novel multicomponent reaction has been developed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which are common to several alkaloids and azasugars .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with other molecules. X-ray diffraction structural analysis has been used to study the structure of certain piperidine derivatives, such as the piperidinium 4,5-trans-3-cyano-6-hydroxy-4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate . NMR data have also been employed to establish the stereochemical composition and spatial structure of methyl substituted 2-phenylpiperidine-4-spiro-5'-imidazolidine-2',4'-diones .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the condensation of thiazolinone with benzaldehydes in the presence of piperidine leads to the formation of methylidene derivatives, which can further undergo cyclocondensation to yield novel thiazolo[3,2-a]pyridine derivatives . The reactivity of these compounds can be exploited to create a diverse array of heterocyclic systems with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of a piperidine moiety into fibrates has been shown to significantly affect their biological activities, including the ability to decrease triglyceride, cholesterol, and blood sugar levels . The antimicrobial activity of new thiazolo[3,2]pyridines containing pyrazolyl moieties also highlights the importance of the piperidine structure in determining the chemical properties and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

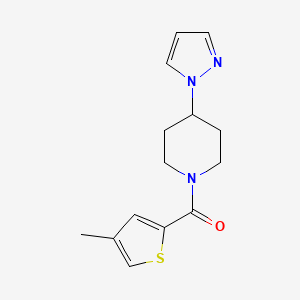

Chemistry and Pharmacology

Piperidine alkaloids, including 4-[(2-thiazolyloxy)methyl]-piperidine derivatives, have garnered attention for their medicinal importance. These compounds are derived from various plants, including the genus Piper, and have been identified as key components with considerable pharmacological activities. They are known for their role in the development of new therapeutic profiles, highlighting the piperidine heterocycle's significance in drug research due to its broad therapeutic applications (Singh et al., 2021).

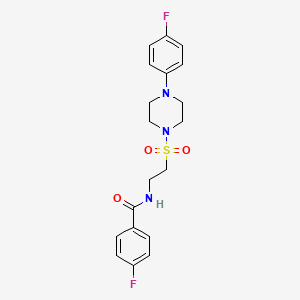

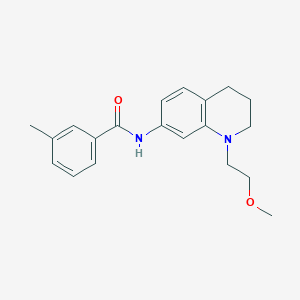

Therapeutic Uses and Biological Activities

Piperazine and piperidine derivatives are crucial in the rational design of drugs, showcasing a wide array of therapeutic uses. These compounds are found in numerous well-known drugs acting as antipsychotics, antidepressants, anticancer agents, and more. Modifications to the piperazine or piperidine nucleus can significantly influence the medicinal potential of the resulting molecules, demonstrating the scaffold's flexibility in drug discovery (Rathi et al., 2016).

Bioactive Compound Synthesis

The synthesis and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines such as phenyl piperidines, indicate that these pharmacophoric groups enhance the potency and selectivity of binding affinity at D2-like receptors. This research underscores the importance of piperidine-based compounds in developing more effective antipsychotic agents (Sikazwe et al., 2009).

Antimicrobial and Antitumor Properties

Piperine, a major principle of black pepper and structurally related to piperidine derivatives, has been extensively studied for its diverse physiological effects. Research highlights its antimicrobial and antitumor properties, along with its ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This underscores the potential of piperidine derivatives in enhancing drug efficacy and exploring new therapeutic avenues (Srinivasan, 2007).

Anti-Mycobacterial Activity

The anti-mycobacterial activity of piperazine and its analogues reflects the compound's versatility and importance in addressing infectious diseases, particularly tuberculosis. The structure-activity relationship (SAR) studies of piperazine-based anti-TB molecules highlight the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This indicates the potential for future research and development in this field .

Wirkmechanismus

Target of Action

Piperidine, 4-[(2-thiazolyloxy)methyl]- is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications . The interaction of Piperidine, 4-[(2-thiazolyloxy)methyl]- with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATZTKNZYIUTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)